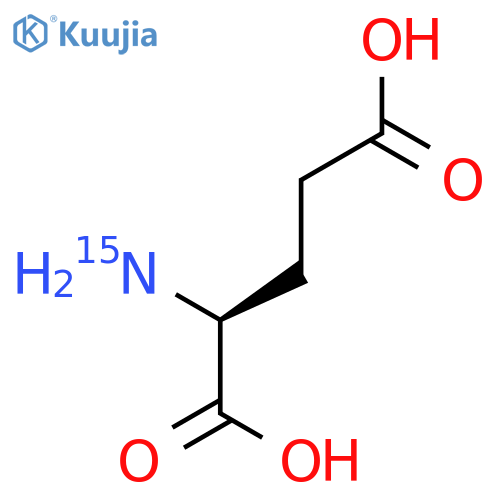Cas no 21160-87-2 (L-Glutamic acid-)

L-Glutamic acid- structure
商品名:L-Glutamic acid-
L-Glutamic acid- 化学的及び物理的性質
名前と識別子
-
- L-GLUTAMIC-15N ACID
- L-Glutamic acid-15N
- L-glutamic-15N-acid
- L-Glutamic acid-
- AKOS040757305
- L-Glutamic acid-15N,2,3,3,4,4-d5, 97 atom % D, 98 atom % 15N, 95% (CP)
- 21160-87-2
- WHUUTDBJXJRKMK-OGWWSMAPSA-N
- DTXSID80449110
- MFCD00055786
- CS-0356839
- SCHEMBL1332144
- HY-14608S2
- WAA16087
- L-Glutamic acid-15N, 98 atom % 15N
- (2S)-2-(15N)Azanylpentanedioic acid
-
- MDL: MFCD00055786
- インチ: InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1
- InChIKey: WHUUTDBJXJRKMK-OGWWSMAPSA-N
- ほほえんだ: C(CC(=O)O)[C@@H](C(=O)O)[15NH2]
計算された属性
- せいみつぶんしりょう: 148.05000
- どういたいしつりょう: 148.05019266g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 205 °C (dec.)(lit.)
- PSA: 100.62000
- LogP: -0.03660
- かんど: 湿度に敏感である
- ようかいせい: 未確定
L-Glutamic acid- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-JK089-20mg |
L-Glutamic acid- |
21160-87-2 | :98atom%;:≥98% | 20mg |
¥279.6 | 2023-09-01 | |
| MedChemExpress | HY-14608S2-5mg |
L-Glutamic acid- |
21160-87-2 | ≥98.0% | 5mg |
¥300 | 2024-07-21 | |
| abcr | AB462682-1 g |
L-Glutamic acid-15N; . |
21160-87-2 | 1g |
€496.00 | 2023-06-15 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G117739-100mg |
L-Glutamic acid- |
21160-87-2 | :98atom%;:≥98% | 100mg |
¥1019.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L69890-1g |
L-Glutamic acid-15N |
21160-87-2 | 98%(98%atom) | 1g |
¥4658.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-JK089-100mg |
L-Glutamic acid- |
21160-87-2 | :98atom%;:≥98% | 100mg |
¥1051.0 | 2022-09-28 | |
| MedChemExpress | HY-14608S2-100mg |
L-Glutamic acid- |
21160-87-2 | 100mg |
¥2200 | 2023-03-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 332143-100MG |
<SC>L</SC>-Glutamic acid-<SUP>15</SUP>N |
21160-87-2 | 100mg |
¥1555.72 | 2023-12-08 | ||
| BAI LING WEI Technology Co., Ltd. | J20F512897-5g |
L-GLUTAMIC ACID-15N |
21160-87-2 | 5g |
¥30404 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J81NLM-135-1-1g |
L-Glutamic acid- |
21160-87-2 | 1g |
¥5363 | 2023-11-24 |
L-Glutamic acid- 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
推奨される供給者
Amadis Chemical Company Limited
(CAS:21160-87-2)L-Glutamic acid-

清らかである:99%/99%
はかる:500mg/1g
価格 ($):171.0/294.0